N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core with a piperazine moiety and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves multi-step procedures. One common method includes the condensation of a pyrimidine derivative with a piperazine derivative under controlled conditions. The reaction may involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[3,2-d]pyrimidine derivatives.
Scientific Research Applications
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their therapeutic potential.
Piperazine derivatives: Compounds with a piperazine moiety are known for their diverse biological activities, including antiviral and antipsychotic effects
Uniqueness
N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is unique due to its specific combination of a chloro substituent, piperazine moiety, and pyrido[3,2-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
917758-24-8 |
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Molecular Formula |
C13H15ClN6O |
Molecular Weight |
306.75 g/mol |
IUPAC Name |
N-(6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H15ClN6O/c1-8(21)16-13-17-9-2-3-10(14)18-11(9)12(19-13)20-6-4-15-5-7-20/h2-3,15H,4-7H2,1H3,(H,16,17,19,21) |
InChI Key |
ISLFCCLSBNQXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)Cl |
Origin of Product |
United States |
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